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D-Ribitol-3-13C

Cat. No.: B1161267
M. Wt: 153.14
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Description

Significance of Pentitols in Biological Systems

Pentitols are five-carbon sugar alcohols that are widespread in nature. solubilityofthings.com They are structurally related to pentose (B10789219) sugars, such as ribose and xylos, through the reduction of their aldehyde or ketone groups. This structural relationship allows them to participate in various metabolic pathways. pnas.org Pentitols like ribitol (B610474), xylitol, and arabitol are found in plants, bacteria, fungi, and animals, where they serve diverse functions. wikipedia.orgontosight.ai For instance, they can act as metabolic intermediates, osmolytes to protect against environmental stress, and structural components of complex macromolecules. solubilityofthings.comnih.gov Their multiple hydroxyl groups make them highly soluble in water and capable of forming numerous hydrogen bonds, which influences their stability and interactions within biological systems. solubilityofthings.com Some pentitol (B7790432) derivatives are also investigated for their potential therapeutic properties, including antiviral and antibacterial effects. ontosight.aiontosight.ai

Overview of D-Ribitol's Biological Prevalence and Metabolic Roles

D-Ribitol is a key metabolite with several essential functions across different domains of life. ebi.ac.uk It is not merely a passive molecule but an active participant and a fundamental building block in critical cellular structures and biosynthetic pathways.

One of the most well-documented roles of D-Ribitol is as a primary component of teichoic acids (TAs) in the cell walls of many Gram-positive bacteria. wikipedia.orgasm.orgnih.gov These polymers, which can constitute a significant portion of the cell wall mass, are typically composed of repeating units of either glycerol-phosphate or ribitol-phosphate. nih.govnih.gov Wall teichoic acids (WTA) are covalently linked to the peptidoglycan layer, while lipoteichoic acids (LTA) are anchored to the cell membrane. asm.orgasm.org The resulting polyanionic matrix is crucial for maintaining cell shape, regulating cation homeostasis, and mediating interactions with the environment. asm.orgnih.gov In prominent species like Staphylococcus aureus, the WTA is a polymer of ribitol-phosphate units. nih.govnih.gov The biosynthesis of these ribitol-containing TAs depends on the precursor molecule CDP-ribitol, which is synthesized from ribitol-5-phosphate. asm.org

D-Ribitol is an integral part of the chemical structure of riboflavin (B1680620), also known as vitamin B2. wikipedia.orgnih.gov The name "riboflavin" itself is derived from the presence of a ribityl side chain attached to the flavin (isoalloxazine) ring system. wikipedia.org Riboflavin is an essential nutrient for humans and animals, serving as the direct precursor for the synthesis of the coenzymes flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD). wikipedia.orgnih.gov These flavin coenzymes are vital for a vast array of metabolic reactions, particularly oxidation-reduction (redox) reactions catalyzed by flavoproteins. wikipedia.orgontosight.ai The biosynthesis of riboflavin begins with guanosine (B1672433) triphosphate (GTP) and ribulose-5-phosphate, with the ribityl side chain being formed through the reduction of the ribose moiety of a precursor molecule. wikipedia.orgnih.gov

More recently, a novel and critical role for D-Ribitol has been identified in mammals. It is a key structural component of a specific type of O-mannose glycan found on the protein α-dystroglycan. glycoforum.gr.jpoup.com This protein is a central part of the dystrophin-glycoprotein complex, which connects the cytoskeleton of muscle fibers to the extracellular matrix. jst.go.jp The functional glycan on α-dystroglycan contains tandem ribitol-phosphate units that are essential for its ability to bind to laminin (B1169045) in the extracellular matrix. glycoforum.gr.jpoup.comresearchgate.net This binding is critical for maintaining the structural integrity of skeletal muscle and for brain development. glycoforum.gr.jp The ribitol is incorporated into the glycan from a donor substrate, CDP-ribitol. oup.comnih.gov Defects in the enzymes involved in synthesizing and attaching this ribitol-containing structure lead to a group of congenital muscular dystrophies known as α-dystroglycanopathies. glycoforum.gr.jpelifesciences.org

Precursor for Riboflavin (Vitamin B2) and Flavin Mononucleotide (FMN) Biosynthesis

Rationale for Carbon-13 (¹³C) Isotopic Labeling in Metabolic Investigations

To study the dynamic flow of molecules through the complex network of metabolic pathways, scientists employ a technique known as isotopic labeling. flashcards.worldnumberanalytics.com D-Ribitol-3-¹³C is an example of an isotopically labeled compound designed for such investigations.

Stable isotope tracing is a powerful technique that uses molecules labeled with non-radioactive isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), to track their metabolic fate within a living system. numberanalytics.commdpi.com The core principle is that these labeled compounds are chemically identical to their natural, unlabeled counterparts and are processed by enzymes in the same way. numberanalytics.com However, the difference in mass due to the extra neutron(s) in the stable isotope allows them to be detected and distinguished by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. flashcards.worldnumberanalytics.com

By introducing a ¹³C-labeled substrate (like D-Ribitol-3-¹³C) into cells or an organism, researchers can trace the path of the ¹³C atoms as they are incorporated into downstream metabolites. numberanalytics.comnumberanalytics.com Analyzing the mass shifts and patterns of ¹³C enrichment in various molecules provides a detailed, dynamic picture of metabolic activity. nih.gov This method, often referred to as metabolic flux analysis, allows for the quantification of the rates (fluxes) of metabolic reactions and the relative contributions of different pathways. creative-proteomics.comvanderbilt.edu This provides invaluable insights into cellular function in both healthy and diseased states that cannot be obtained from static measurements of metabolite concentrations alone. nih.gove-acnm.org

Data Tables

Table 1: Key Biological Roles of D-Ribitol

Biological RoleOrganism(s)Key Function
Component of Teichoic AcidsGram-Positive Bacteria (e.g., Staphylococcus aureus)Structural integrity of the cell wall, cation homeostasis. wikipedia.orgasm.orgnih.gov
Precursor for Riboflavin (Vitamin B2)Bacteria, Fungi, PlantsForms the ribityl side chain of the essential vitamin B2. wikipedia.orgnih.govwikipedia.org
Component of O-Mannose GlycansMammalsEssential for the function of α-dystroglycan, linking the cytoskeleton to the extracellular matrix. glycoforum.gr.jpoup.comnih.gov

Table 2: Principles of ¹³C Stable Isotope Tracing

PrincipleDescription
Isotopic Labeling A specific atom (e.g., Carbon) in a molecule is replaced with its heavier, non-radioactive isotope (e.g., ¹³C). flashcards.world
Metabolic Incorporation The labeled molecule is introduced into a biological system and metabolized through normal enzymatic pathways. numberanalytics.com
Detection Analytical instruments like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy detect the mass difference between labeled and unlabeled molecules. numberanalytics.com
Flux Analysis The pattern and extent of isotope incorporation into various downstream metabolites are measured to quantify the rate and flow through metabolic pathways. creative-proteomics.comvanderbilt.edu

Advantages of Positional 13C Labeling for Pathway Elucidation

Isotopic tracers, particularly those labeled with the stable isotope carbon-13 (¹³C), are powerful tools for quantifying intracellular metabolic fluxes. nih.govbiorxiv.org While uniformly labeled substrates (where all carbons are ¹³C) are useful, positional or specific labeling, where only one or a few known carbon atoms are replaced with ¹³C, offers distinct advantages for untangling complex metabolic networks. nih.gov

The primary benefit of positional labeling is its ability to discriminate between two or more converging or parallel metabolic pathways. nih.gov Different pathways can rearrange the carbon skeleton of a metabolite in unique ways. By tracking the specific position of a ¹³C label as it moves from a precursor to a product, researchers can determine which enzymatic route was taken. For example, using specifically labeled glucose, such as [1-¹³C]glucose or [6-¹³C]glucose, allows scientists to distinguish the flux through glycolysis versus the pentose phosphate (B84403) pathway (PPP), as the C1 carbon is lost as ¹³CO₂ in the oxidative PPP, while the C6 carbon is retained. mdpi.com

This approach provides a higher resolution of metabolic activity than is possible with uniformly labeled tracers, which can sometimes complicate the interpretation of labeling patterns in downstream metabolites. nih.gov Positional information is crucial for:

Quantifying flux ratios : It enables the precise calculation of flux splitting at key metabolic nodes, providing quantitative insights into how cells partition resources between different pathways.

Discovering novel pathways : The appearance of a ¹³C label in an unexpected position within a product molecule can indicate the presence of previously unknown or alternative biochemical reactions. sci-hub.se

Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and tandem mass spectrometry (MS/MS) are used to determine the exact position of ¹³C atoms within a molecule, making positional labeling a cornerstone of advanced metabolic flux analysis (¹³C-MFA). plos.org

Table 1: Comparison of Isotopic Labeling Strategies in Metabolic Flux Analysis

FeatureUniformly Labeled Tracers (e.g., [U-¹³C]glucose)Positionally Labeled Tracers (e.g., [1-¹³C]glucose)
Primary Use General assessment of nutrient contribution to biomass and central carbon metabolism.Dissecting specific pathway activities and resolving flux splits at branch points.
Information Provided Mass Isotopomer Distribution (MID), i.e., the number of labeled carbons per molecule.Positional Isotopomer (Isotopomer) distribution, i.e., the specific location of labeled carbons.
Pathway Discrimination Limited. Can be difficult to distinguish between pathways that yield the same number of labeled carbons in a product.High. Can effectively differentiate between pathways like glycolysis and the oxidative PPP.
Flux Resolution Provides good overall network constraints.Provides high precision for specific fluxes and flux ratios. nih.gov
Complexity of Analysis Relatively straightforward interpretation of mass shifts.Requires more advanced analytical techniques (e.g., NMR, MS/MS) and data interpretation.

Specific Utility of D-Ribitol-3-13C as a Tracer in Complex Biological Networks

While glucose and glutamine are the most common tracers for studying central carbon metabolism, labeled pentitols like D-Ribitol-3-¹³C offer a specialized tool for probing specific segments of metabolic networks, particularly the non-oxidative pentose phosphate pathway. The utility of D-Ribitol-3-¹³C stems from the distinct metabolic fate of the C3-labeled carbon as it enters cellular metabolism.

In organisms capable of catabolizing ribitol, such as certain bacteria like Lactobacillus casei, the typical pathway involves the following steps asm.orgresearchgate.net:

Transport and phosphorylation to D-ribitol-5-phosphate.

Oxidation to D-ribulose-5-phosphate.

Epimerization to D-xylulose-5-phosphate, which is a key substrate for the non-oxidative PPP.

When D-Ribitol-3-¹³C is used as a tracer, the ¹³C label is retained at the C3 position through these initial conversions, resulting in the formation of D-xylulose-5-phosphate-3-¹³C. The subsequent reactions of the non-oxidative PPP, catalyzed by transketolase and transaldolase, involve the transfer of two- and three-carbon units. The fate of the label at the C3 position of xylulose-5-phosphate provides a direct readout of this section of the PPP.

Specifically, the transketolase reaction transfers the C1 and C2 atoms from xylulose-5-phosphate to an acceptor molecule. The ¹³C label at the C3 position would remain in the resulting three-carbon product, glyceraldehyde-3-phosphate (at the C1 position). By tracking this specific labeled fragment into downstream metabolites like lactate (B86563) or serine, researchers can selectively trace the flux originating from the non-oxidative PPP and distinguish it from flux originating from the oxidative PPP or upper glycolysis.

Therefore, the specific utility of D-Ribitol-3-¹³C includes:

A specific probe for the non-oxidative PPP : It provides a more direct entry point into the non-oxidative branch compared to glucose tracers, which must first pass through the oxidative branch or glycolysis.

Elucidating transketolase and transaldolase activity : The specific labeling patterns in the three-carbon (glyceraldehyde-3-P) and seven-carbon (sedoheptulose-7-P) intermediates and their products are directly informative of the fluxes through these key enzymes.

Studying ribitol-specific pathways : In organisms where ribitol metabolism is prominent, such as in bacteria with ribitol-containing teichoic acids, D-Ribitol-3-¹³C is an ideal tracer to quantify the flux dedicated to these biosynthetic pathways. nih.gov

While in humans ribitol is generally considered a metabolic end-product, its formation from pentoses is relevant in certain metabolic disorders, making labeled ribitol a potentially valuable tool for studying the pathophysiology of these conditions. ebi.ac.ukulisboa.pt

Table 2: Theoretical Metabolic Fate of D-Ribitol-3-¹³C in a Catabolic Pathway

MetabolitePosition of ¹³C LabelKey Enzyme/ProcessPathway
D-Ribitol-3-¹³C C3(Tracer Input)-
D-Ribitol-5-phosphate-3-¹³CC3Pentitol phosphotransferase system / KinaseRibitol Uptake
D-Ribulose-5-phosphate-3-¹³CC3D-ribitol-5-P 2-dehydrogenaseRibitol Catabolism
D-Xylulose-5-phosphate-3-¹³CC3D-ribulose-5-P 3-epimerasePentose Phosphate Pathway
Glyceraldehyde-3-phosphate-1-¹³CC1TransketolasePentose Phosphate Pathway
Sedoheptulose-7-phosphate-5-¹³CC5TransketolasePentose Phosphate Pathway

Properties

Molecular Formula

¹³CC₄H₁₂O₅

Molecular Weight

153.14

Synonyms

D-Adonitol-3-13C

Origin of Product

United States

Synthetic Methodologies for D Ribitol 3 13c

Strategies for Site-Specific Carbon-13 Isotopic Enrichment

Site-specific isotopic enrichment is fundamental to creating precisely labeled molecules like D-Ribitol-3-13C. acs.orgrsc.org This strategy involves introducing a stable isotope, such as ¹³C, at a single, defined position within a molecule's carbon skeleton. This targeted labeling is crucial for various analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, as it allows researchers to trace the metabolic fate of specific atoms or to probe the structural environment of a particular carbon center. core.ac.ukwikipedia.org

The ability to introduce a ¹³C label at a specific site offers significant advantages over uniform labeling, where all carbon atoms are replaced with ¹³C. springernature.com Site-specific labeling simplifies complex spectra and provides unambiguous data for tracking metabolic pathways or for detailed structural analysis. rsc.orgcore.ac.uk The development of stereo-array isotope labeling (SAIL) is an advanced technique that applies a complete stereospecific and regiospecific pattern of stable isotopes, enhancing the quality and information content of NMR spectra. nih.govnih.gov

Chemical Synthesis Pathways for D-Ribitol and Labeled Derivatives

The chemical synthesis of D-Ribitol and its isotopically labeled derivatives often starts from readily available carbohydrate precursors. researchgate.net These pathways are designed to allow for the controlled introduction of the isotopic label at the desired position.

A primary and well-established method for synthesizing D-Ribitol is through the reduction of D-Ribose. medchemexpress.comvaia.com This reaction converts the aldehyde group of D-Ribose into a primary alcohol, yielding the pentose (B10789219) alcohol D-Ribitol. vaia.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄). google.comgoogle.com The process can also be achieved through catalytic hydrogenation using catalysts like Raney nickel, platinum on carbon, or ruthenium on carbon. google.com

For the synthesis of D-Ribitol-3-¹³C, a D-Ribose precursor already labeled with ¹³C at the C-3 position is required. Chemoenzymatic methods have been developed to produce various ¹³C-labeled isotopomers of D-ribose, which can then serve as the starting material for reduction to the corresponding labeled D-Ribitol. nih.govtandfonline.com

To ensure the isotopic label is introduced exclusively at the C-3 position, protecting group chemistry is extensively used. researchgate.net Protecting groups are chemical moieties that temporarily mask reactive functional groups, such as hydroxyl groups, preventing them from reacting during a chemical transformation. jocpr.com This strategy is essential for achieving regioselectivity in multi-step syntheses. wiley-vch.dersc.org

In the context of synthesizing D-Ribitol-3-¹³C, a common approach involves starting with a D-Ribose derivative where the hydroxyl groups at C-1, C-2, C-4, and C-5 are protected. This leaves the C-3 hydroxyl group (or a precursor functional group at this position) available for the introduction of the ¹³C label. Various protecting groups, such as benzylidene acetals, silyl (B83357) ethers (e.g., TBDMS, TBDPS), and benzyl (B1604629) ethers, are employed due to their different stability profiles and the ability to be selectively removed under specific conditions. wiley-vch.debeilstein-journals.orguu.nl For instance, bulky silyl groups can be used to selectively protect primary hydroxyl groups. beilstein-journals.org After the ¹³C label is incorporated at the C-3 position, the protecting groups are removed to yield the final D-Ribitol-3-¹³C product. One-pot protection strategies have also been developed to streamline the synthesis of orthogonally protected building blocks. researchgate.net

Reduction of D-Ribose Derivatives

Chemoenzymatic and Biotechnological Approaches for Labeled Polyol Production

Chemoenzymatic and biotechnological methods offer powerful alternatives to purely chemical synthesis for producing isotopically labeled compounds. These approaches leverage the high selectivity and specificity of enzymes to catalyze reactions, often under milder conditions than traditional chemical methods. moravek.com

Enzymatic labeling can be used to incorporate isotopes into molecules with high precision. cortecnet.comckisotopes.com For example, enzymes can be used to catalyze the synthesis of ¹³C-labeled D-ribose from simpler labeled precursors, which is then chemically reduced to D-Ribitol-3-¹³C. nih.govtandfonline.com This combination of chemical and enzymatic steps, known as a chemoenzymatic approach, can provide access to complex labeled molecules that are difficult to synthesize by other means. nih.gov

Biotechnological approaches, utilizing microorganisms like Saccharomyces cerevisiae, can also be employed. By feeding the organism a ¹³C-labeled substrate, metabolic pathways can be harnessed to produce labeled intermediates. For instance, enhancing the pentose phosphate (B84403) pathway in yeast can lead to the production of D-ribose and ribitol (B610474) from glucose. medchemexpress.com By using a specifically labeled glucose precursor, it may be possible to direct the ¹³C label to the desired position in the resulting ribitol. In vivo NMR spectroscopy can be used to monitor the metabolism of ¹³C-labeled substrates in real-time. nih.gov

Assessment of Isotopic Purity and Positional Specificity in Synthesized this compound

After synthesis, it is crucial to verify both the isotopic purity (the percentage of molecules that contain the ¹³C label) and the positional specificity (confirmation that the label is at the C-3 position). acs.orgresearchgate.net Several analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for determining the structure and positional labeling of isotopic compounds. wikipedia.org ¹³C NMR spectroscopy can directly detect the labeled carbon atom, and its chemical shift provides information about its chemical environment, confirming its position within the molecule. core.ac.uk Proton (¹H) NMR is also valuable, as the ¹³C isotope causes splitting in the signals of adjacent protons (¹H-¹³C coupling), which can pinpoint the location of the label. acs.org NMR provides direct, quantitative positional information about the ¹³C labeling status. springernature.comnih.gov

Mass Spectrometry (MS): Mass spectrometry separates ions based on their mass-to-charge ratio and is highly effective for determining isotopic enrichment. wikipedia.orgnih.gov High-resolution mass spectrometry (HR-MS) can accurately measure the mass difference between the unlabeled and the ¹³C-labeled D-Ribitol, allowing for the calculation of isotopic purity. rsc.orgresearchgate.net Techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are often used to analyze the sample. almacgroup.commdpi.comresearchgate.net The data is often presented as a mass isotopomer distribution (MID), which shows the fractional abundance of each isotopologue. nih.govnih.gov

The combination of these analytical methods provides a comprehensive assessment, ensuring the high quality and accuracy of the synthesized D-Ribitol-3-¹³C for its intended research applications. rsc.org

Table of Research Findings

Synthetic AspectKey MethodologiesPrimary PrecursorsAnalytical VerificationRelevant Findings
Site-Specific EnrichmentChemical synthesis with protecting groups, Chemoenzymatic synthesis¹³C-labeled synthonsNMR, Mass SpectrometryEnables precise tracking in metabolic studies by simplifying complex spectra. core.ac.ukspringernature.com
Reduction of D-RiboseSodium borohydride reduction, Catalytic hydrogenationD-Ribose-3-¹³CTLC, NMRA direct and common method to produce D-Ribitol from D-Ribose. vaia.comgoogle.com
Regiospecific LabelingUse of benzylidene, silyl, and benzyl protecting groupsD-RiboseNMR, Mass SpectrometryProtecting groups are essential to direct the ¹³C label to the C-3 position. jocpr.comwiley-vch.debeilstein-journals.org
Chemoenzymatic ProductionEnzyme-catalyzed reactions combined with chemical stepsLabeled simple sugarsLC-MS, NMROffers high selectivity and milder reaction conditions. nih.govmoravek.com
Purity Assessment¹H and ¹³C NMR, High-Resolution Mass Spectrometry (HR-MS)Synthesized D-Ribitol-3-¹³CN/AConfirms both isotopic enrichment and correct positional labeling. acs.orgrsc.orgresearchgate.net

Advanced Analytical Techniques for D Ribitol 3 13c and Its Metabolites

Nuclear Magnetic Resonance (NMR) Spectroscopy in 13C-Tracing Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure, dynamics, and concentration of molecules. In metabolic studies using 13C-labeled substrates, NMR is uniquely capable of determining the precise location of the 13C isotope within a metabolite's carbon skeleton. nih.gov This positional information is critical for elucidating the specific metabolic pathways that are active. nih.gov The presence of a 13C nucleus adjacent to another 1H or 13C nucleus leads to characteristic splitting patterns in the NMR spectrum, known as J-coupling, which reveals not only the incorporation of the label but also the connectivity of the atoms. nih.govbhu.ac.in While direct 13C NMR can be time-consuming due to the low natural abundance and lower sensitivity of the 13C nucleus, modern techniques and the use of enriched tracers like D-Ribitol-3-13C make it a highly informative method for isotopomer analysis. nih.govbhu.ac.in

High-resolution 13C NMR spectroscopy is the gold standard for identifying the exact position of isotopic enrichment in metabolites derived from a 13C-labeled precursor. researchgate.net When this compound is metabolized, the 13C label is incorporated into various downstream compounds. By analyzing the 13C NMR spectrum of cell extracts, specific resonances corresponding to each carbon atom in a metabolite can be observed. bhu.ac.inresearchgate.net An increase in the intensity of a signal at a particular chemical shift indicates enrichment at that specific carbon position.

For instance, the metabolism of [U-13C]glucose and [3-13C]pyruvate can be tracked by observing the distinct multiplet structures in the 13C NMR spectra of metabolites like glutamate (B1630785) and lactate (B86563). researchgate.net The splitting patterns, or isotopomer patterns, arise from 13C-13C J-coupling and provide unambiguous evidence of which precursor molecule was used to synthesize the product. researchgate.net This allows researchers to map the flow of carbon atoms and quantify the relative activity of different metabolic pathways. The analysis of positional enrichment is crucial for understanding how metabolic fluxes are altered under various physiological or pathological conditions. researchgate.net

Below is a table of experimentally determined 13C NMR chemical shifts for D-Ribitol in an aqueous solution, which serves as a reference for tracking the 3-13C position.

Carbon AtomChemical Shift (ppm)
C1 / C565.1
C2 / C474.8
C374.9
Data sourced from a study by Takeda et al. (2021). researchgate.net

Two-dimensional (2D) NMR techniques, particularly the 1H-13C Heteronuclear Single Quantum Coherence (HSQC) experiment, are indispensable for the structural elucidation of metabolites in complex biological mixtures. wellcomeopenresearch.orgdiva-portal.org The HSQC spectrum displays correlations between protons (1H) and the carbon atoms (13C) to which they are directly bonded, with each correlation appearing as a cross-peak. diva-portal.org This method is highly effective for untangling crowded spectral regions. wellcomeopenresearch.org

In studies involving this compound, as the label is passed to other metabolites, new and potentially unknown compounds may be formed. HSQC is instrumental in identifying these labeled products. By comparing the HSQC spectra of samples before and after the introduction of the tracer, new cross-peaks emerge, indicating the presence of newly synthesized, 13C-enriched molecules. researchgate.net The chemical shifts of the 1H and 13C in the cross-peak provide a unique fingerprint for a specific C-H bond in a molecule. researchgate.net By piecing together these C-H correlations, often with the aid of other 2D NMR experiments like COSY and HMBC, the complete chemical structure of a novel metabolite can be determined. researchgate.netnist.gov This makes HSQC a powerful discovery tool in metabolomics. wellcomeopenresearch.org

The three-dimensional shape, or conformation, of a molecule like ribitol (B610474) is critical to its biological function, particularly its interaction with enzymes. 13C NMR can be used to analyze this conformation in both the solid state (crystalline) and in solution. researchgate.netmdpi.comnih.gov A comparison of the two reveals insights into the molecule's flexibility and dynamics. nih.gov

In the solid state, ribitol is locked into a specific, asymmetric conformation. mdpi.comnih.gov This asymmetry is evident in the solid-state 13C NMR spectrum, where the signals for chemically equivalent carbons in a symmetrical structure, such as C1 and C5, appear at different chemical shifts. researchgate.netmdpi.com This indicates that in the crystal lattice, these atoms are in non-equivalent electronic environments.

Conversely, in a solution-state 13C NMR spectrum, the signals for C1 and C5, as well as C2 and C4, merge into single, sharp peaks. researchgate.netmdpi.com This demonstrates that in solution, the ribitol molecule is not static but is rapidly tumbling and transitioning between multiple different conformations. The observed spectrum is an average of these conformations, making the molecule appear symmetric on the NMR timescale. mdpi.com This dynamic equilibrium is influenced by factors such as hydrogen bonding and steric hindrance. nih.gov

NMR StateKey Finding for RibitolImplication
Solid-State C1 and C5 signals are unequal. researchgate.netmdpi.comThe molecule exists in a fixed, asymmetric conformation in its crystalline form. mdpi.comnih.gov
Solution-State C1 and C5 signals are identical. researchgate.netmdpi.comThe molecule is in a rapid equilibrium of multiple asymmetric conformations, resulting in an averaged, symmetric appearance. mdpi.comnih.gov

A more quantitative understanding of ribitol's conformation in solution can be achieved through the detailed analysis of J-coupling constants. researchgate.netnih.gov J-coupling, or scalar coupling, is the interaction between nuclear spins mediated through chemical bonds, and its magnitude is highly dependent on the geometry of the bonds connecting the nuclei. Specifically, the three-bond J-coupling constant (³J) is related to the dihedral angle between the coupled nuclei. sciencepublishinggroup.comnih.gov

By measuring various homonuclear (³JHH) and heteronuclear (³JCH) coupling constants from the NMR spectra, researchers can calculate the dihedral angles along the carbon backbone of the ribitol molecule. researchgate.netresearchgate.net For example, analysis of the C2-C3 and C3-C4 dihedral angles in ribitol reveals a preference for a gauche conformation (±60°) at the C2-C3 bond and an anti conformation (180°) at the C3-C4 bond. mdpi.comnih.gov These experimentally derived angles provide a detailed picture of the molecule's preferred shape in solution and its dynamic behavior. nih.govresearchgate.net This information is fundamental for understanding how ribitol and its metabolites are recognized and processed by enzymes. nih.gov

Coupling ConstantValue (Hz)Dihedral Angle Information
³J(H1R,H2)3.00Relates to the O1-C1-C2-C3 dihedral angle (φ1). researchgate.net
³J(H1S,H2)7.20Relates to the O1-C1-C2-C3 dihedral angle (φ1). researchgate.net
³J(H2,H3)6.50Relates to the C1-C2-C3-C4 dihedral angle (φ2). researchgate.net
³J(C1,H3)3.8Also relates to the C1-C2-C3-C4 dihedral angle (φ2). researchgate.netmdpi.com
Data sourced from a study by Takeda et al. (2021). researchgate.net

Solid-State and Solution-State Conformational Analysis of Ribitol and its Labeled Analogues using 13C NMR

Mass Spectrometry (MS) for Isotopic Profile Determination

Mass Spectrometry (MS) is another cornerstone analytical technique in metabolomics, prized for its exceptional sensitivity and ability to measure the mass-to-charge ratio of ions. In 13C tracing studies, MS is used to determine the isotopic profile of metabolites. It precisely measures the mass difference introduced by the incorporation of the 13C isotope, allowing for the quantification of labeled versus unlabeled molecules. mdpi.com This provides a clear picture of how much of the this compound tracer has been taken up and converted into various downstream products.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used platform for the analysis of small, volatile, and thermally stable metabolites. thermofisher.comnih.gov However, many key metabolites, including sugar alcohols like ribitol, amino acids, and organic acids, are not naturally volatile. thermofisher.com To make them suitable for GC analysis, they must undergo a chemical modification process called derivatization. thermofisher.comresearchgate.net

Derivatization typically involves a two-step process:

Methoximation: This step targets carbonyl groups (aldehydes and ketones), converting them into their oxime derivatives to prevent the formation of multiple isomers. thermofisher.com

Silylation: Polar functional groups such as hydroxyl (-OH), carboxyl (-COOH), and amine (-NH) groups are reacted with a silylating agent (e.g., MSTFA). This replaces the active protons with a trimethylsilyl (B98337) (TMS) group, which significantly reduces the molecule's polarity and increases its volatility and thermal stability. thermofisher.commdpi.com

Once derivatized, the sample is injected into the GC-MS system. The gas chromatograph separates the complex mixture of metabolites, and as each compound elutes, it enters the mass spectrometer. nih.gov The MS then analyzes the mass isotopomer distribution for each metabolite. This distribution reveals the labeling pattern—that is, how many 13C atoms from the original this compound tracer have been incorporated into each product molecule. mdpi.com By analyzing these patterns, researchers can trace the carbon transitions through metabolic networks with high precision. mdpi.com

Derivatization StepReagent ExampleTarget Functional GroupPurpose
Methoximation Methoxyamine hydrochloride mdpi.comCarbonyls (C=O)Reduces isomerism by stabilizing ring structures. thermofisher.com
Silylation MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) mdpi.comHydroxyl (-OH), Carboxyl (-COOH), Amine (-NH)Increases volatility and thermal stability for GC analysis. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique indispensable for the analysis of complex biological mixtures, such as those encountered in metabolomics studies involving this compound. This hybrid method combines the superior separation capabilities of liquid chromatography with the sensitive and specific detection provided by mass spectrometry. nih.gov In the context of 13C-tracing, LC-MS allows for the online separation of intricate samples, making it a cornerstone of high-throughput quantitative proteomics and metabolomics. nih.gov

Biological samples are often highly complex, necessitating efficient separation before mass spectrometric analysis to obtain valuable results. chromatographyonline.com LC techniques, particularly when hyphenated with MS, are well-established for the separation of peptides, proteins, and metabolites. chromatographyonline.com In a typical "bottom-up" proteomics or metabolomics experiment, complex mixtures are first subjected to enzymatic or chemical cleavage, and the resulting products are then analyzed by LC-MS. nih.gov The liquid chromatography component separates the metabolites over time before they enter the mass spectrometer, which then measures the mass-to-charge ratio (m/z) of the eluting compounds. This temporal separation reduces ion suppression and allows for the individual analysis of components that might otherwise interfere with each other.

The application of LC-MS in studies with this compound enables the tracing of this stable isotope-labeled compound through various metabolic pathways. As this compound is processed by cellular machinery, a variety of labeled metabolites are produced. LC-MS can separate these metabolites from the original tracer and from the complex background of the biological matrix. frontiersin.org A mixed-mode column that functions as both an anion exchange and HILIC system has been used to develop a novel HPLC method for analyzing a wide range of polar central metabolites, including phosphorylated sugars. oup.com This method demonstrates high sensitivity, reaching femtomole levels for many compounds, and can effectively resolve challenging isomers. oup.com The subsequent mass analysis detects the mass shift introduced by the 13C label, allowing for the identification and quantification of downstream products. This provides a dynamic view of metabolic flux and pathway activity.

High-Resolution Mass Spectrometry for Precise Isotopic Distinction and Quantitation

High-Resolution Mass Spectrometry (HRMS) is critical for stable isotope tracing studies utilizing this compound, as it provides the mass accuracy required to precisely distinguish between isotopologues and quantify their relative abundances. Unlike low-resolution mass spectrometry, which measures mass to the nearest integer, HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure m/z values to several decimal places. nih.govspectroscopyonline.com This precision is essential for differentiating the 13C-labeled compound from its unlabeled counterpart and from other molecules with similar nominal masses.

The fundamental challenge in isotope tracing is the natural abundance of stable isotopes, primarily 13C, which constitutes about 1.11% of all carbon. nih.gov This means that any biological molecule containing carbon will have a natural isotopic distribution. For a peptide or metabolite, the monoisotopic peak (containing only 12C) will be accompanied by an M+1 peak (containing one 13C atom), an M+2 peak, and so on. nih.gov HRMS can resolve these fine isotopic patterns. When a 13C-labeled tracer like this compound is introduced, HRMS can clearly separate the signal of the labeled molecule from the natural 13C-containing isotopologues of the unlabeled molecule. nih.gov

Furthermore, HRMS enables the unambiguous determination of elemental compositions from accurate mass measurements. spectroscopyonline.com The mass difference between isotopes is not exactly an integer value; for instance, the mass of ¹³C is not precisely 1 Dalton greater than ¹²C. nih.gov HRMS exploits these minute mass differences to confirm the identity of a metabolite and the number of incorporated 13C atoms. A method using a liquid chromatography-hybrid quadrupole/Orbitrap HRMS system allowed for the simultaneous quantification of acyl-CoA thioesters and the measurement of 13C incorporation from various labeled precursors. nih.gov This capability is crucial for accurately mapping the flow of carbon from this compound into various metabolic products and for building precise models of metabolic flux.

Chromatographic Separations for Sample Preparation and Detection

Chromatographic techniques are fundamental for the analysis of this compound and its metabolites, serving both as a sample preparation tool to isolate compounds of interest from complex matrices and as the primary separation step before detection. The structural properties of carbohydrates, such as high polarity and lack of a strong chromophore, present challenges for their analysis by liquid chromatography and capillary electrophoresis. researchgate.net Effective chromatographic separation is a prerequisite for accurate quantification and identification, preventing interferences and allowing for the resolution of structurally similar compounds, such as isomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of ribitol from various samples. scialert.net The choice of stationary phase, mobile phase, and detector is critical for achieving successful separation. Due to the polar nature of ribitol, several HPLC modes can be employed, including reversed-phase, hydrophilic interaction liquid chromatography (HILIC), and ion-exchange chromatography. researchgate.netscispace.comchromatographyonline.com

For instance, HILIC is effective for separating highly polar compounds like monosaccharides. researchgate.net One HILIC method used a TSKgel Amide-80 column with a mobile phase of 82% acetonitrile (B52724) in 5 mM ammonium (B1175870) formate (B1220265) to separate common monosaccharides. researchgate.net Another approach for analyzing ribitol and ribose in enzymatic reactions employed a β-cyclobond 2000 analytical column, achieving separation in just 2.3 minutes. researchgate.net High-performance anion-exchange chromatography (HPAE) combined with pulsed amperometric detection (PAD) is another powerful method that allows for the direct and sensitive determination of carbohydrates without derivatization. thermofisher.com A specific HPAE-PAD method for determining ribitol in hydrolysis samples used a Dionex CarboPac MA1 column with an isocratic elution of 400 mM sodium hydroxide, achieving good resolution from adjacent peaks. thermofisher.com

The following table summarizes various HPLC conditions used for the analysis of ribitol and related sugars.

ParameterMethod 1 thermofisher.comMethod 2 scialert.netMethod 3 researchgate.net
Technique High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)High-Performance Liquid Chromatography (HPLC)High-Performance Liquid Chromatography (HPLC) with Evaporative Light-Scattering Detection (ELSD)
Column Dionex CarboPac MA1 (4 x 250 mm)Hitachi HPLC column GL-611β-cyclobond 2000 analytical column
Mobile Phase 400 mM Sodium Hydroxide (isocratic)10⁻⁴ M NaOHGradient elution
Flow Rate Not specified (column pressure < 2000 psi)1.0 mL/minNot specified
Temperature Not specified60°CNot specified
Run Time 35 minNot specified~4 min (total sample run)
Application Determination of ribitol in Hib capsular polysaccharide acid hydrolysis samplesAnalysis of D-xylulose production from D-arabitol and L-ribulose from ribitolHigh-throughput analysis of ribose and ribitol in enzymatic reactions

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC for analyzing carbohydrates like this compound. nih.gov This technique separates molecules based on their electrophoretic mobility in an electric field applied across a narrow capillary filled with a conductive buffer. libretexts.orggnoscience.com CE provides rapid analyses with very small sample volumes and can be fully automated. gnoscience.com

Since neutral carbohydrates like ribitol lack a charge, direct separation by Capillary Zone Electrophoresis (CZE) is not possible. researchgate.netresearchgate.net To overcome this, several strategies are employed. One common approach is to form charged complexes by adding borate (B1201080) to the running buffer, which interacts with the hydroxyl groups of the sugar. researchgate.net Another method involves chemical derivatization to attach a charged or UV-active tag to the molecule. researchgate.net For example, a CE method developed for separating ribose enantiomers used 7-aminonaphthalene-1,3-disulfonic acid as a derivatization reagent. researchgate.net In capillary gel electrophoresis (CGE), the capillary is filled with a polymer gel, and separation occurs based on both electrophoretic mobility and size, which is useful for separating solutes with similar charge-to-size ratios. libretexts.org

The table below outlines parameters for a CE method developed for carbohydrate analysis.

ParameterMethod Description researchgate.net
Technique Capillary Electrophoresis (CE)
Analyte Ribose enantiomers (related to ribitol analysis)
Derivatization Reagent 7-aminonaphthalene-1,3-disulfonic acid
Electrolyte 25 mM tetraborate (B1243019) with 5 mM β-cyclodextrin
Application Monitoring the enzymatic production of L-ribose from ribitol

Integrated Multi-Omics Approaches Incorporating 13C-Tracing Data

The integration of data from 13C-tracing studies, such as those using this compound, into a multi-omics framework provides a holistic understanding of complex biological systems. mdpi.com A multi-omics approach combines data from different molecular layers, including genomics, transcriptomics, proteomics, and metabolomics, to create a more complete picture of cellular function and disease mechanisms. researchgate.netresearchgate.net The metabolome, which is the focus of 13C-tracing, is highly dynamic and provides a direct readout of the physiological state, reflecting the interplay of gene expression, protein activity, and environmental factors. researchgate.netmdpi.com

Incorporating stable isotope tracing data into this integrative analysis adds a crucial dynamic dimension. While standard metabolomics provides a snapshot of metabolite concentrations, 13C-tracing reveals the flow of molecules through metabolic pathways (metabolic flux). By tracking the incorporation of the 13C label from this compound into various downstream metabolites, researchers can quantify the activity of specific pathways. oup.com

When this flux data is combined with other omics datasets, it allows for a more comprehensive systems-level analysis. For example, an observed change in the flux through a particular pathway can be correlated with changes in the expression of genes (transcriptomics) encoding the enzymes in that pathway, or with the abundance of those proteins (proteomics). researchgate.net This integrated approach helps to move beyond simple correlation by linking genetic information to functional metabolic output. Such studies require significant statistical and computational efforts to analyze the large datasets generated and to extract meaningful biological information. researchgate.net The ultimate goal is to build predictive models of cellular metabolism that can describe how genetic or environmental perturbations affect the phenotype of an organism. researchgate.net

Applications of D Ribitol 3 13c in Metabolic Pathway Elucidation

Elucidation of D-Ribitol Catabolism and Anabolism

D-Ribitol-3-13C is instrumental in deciphering the specific routes by which organisms consume and synthesize ribitol (B610474). This pentitol (B7790432) is a key metabolite in the pentose (B10789219) phosphate (B84403) pathway (PPP) and is a component of riboflavin (B1680620) and cell wall polysaccharides in many bacteria. ebi.ac.uk

In many microorganisms, the initial step in ribitol utilization involves its transport into the cell and subsequent phosphorylation. Studies on bacteria like Lactobacillus casei have revealed that D-ribitol is transported and concurrently phosphorylated by a phosphoenolpyruvate (B93156):carbohydrate phosphotransferase system (PTS). ebi.ac.ukasm.org This system utilizes phosphoenolpyruvate (PEP) as the phosphate donor.

Table 1: Key Enzymes in D-Ribitol Uptake and Initial Catabolism

Enzyme/System Substrate Product Role in Tracing with this compound
Mannose-type PTS D-Ribitol-3-¹³C D-Ribitol-3-¹³C-5-phosphate Confirms uptake pathway and forms the first labeled intracellular intermediate. ebi.ac.ukasm.org

Following phosphorylation, D-ribitol-5-phosphate is catabolized further. The enzyme D-ribitol-5-phosphate 2-dehydrogenase oxidizes it to D-ribulose-5-phosphate. asm.org When using this compound, this reaction yields D-ribulose-3-¹³C-5-phosphate, carrying the isotopic label into a key intermediate of the pentose phosphate pathway.

D-ribulose-5-phosphate can then be interconverted with D-ribose-5-phosphate by the enzyme ribose-5-phosphate (B1218738) isomerase. asm.orgvumc.nlulisboa.pt This reversible reaction would produce D-ribose-3-¹³C-5-phosphate. Tracking the ¹³C label from D-ribitol to both D-ribulose and D-ribose provides a direct measure of the activity of these interconversion enzymes, which are critical for balancing the metabolic precursors required for nucleotide synthesis and other pathways. researchgate.net

The conversion of D-ribitol to D-ribulose-5-phosphate represents a direct entry point into the pentose phosphate pathway. ebi.ac.ukasm.org The PPP has both an oxidative branch, which generates NADPH, and a non-oxidative branch, which interconverts various sugar phosphates to supply precursors for nucleotide synthesis and glycolysis. vumc.nlnih.gov

By introducing this compound, the resulting D-ribulose-3-¹³C-5-phosphate enters the non-oxidative PPP. Here, enzymes such as D-ribulose-5-P 3-epimerase can convert it to D-xylulose-3-¹³C-5-phosphate. asm.org Subsequently, transketolase and transaldolase reactions reshuffle the carbon backbone of these pentose phosphates, transferring the ¹³C label to glycolytic intermediates like fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. nih.gov Analyzing the distribution of the ¹³C label in these downstream products allows researchers to quantify the flux of carbon originating from ribitol through the non-oxidative PPP. nih.gov

Interconversion with D-Ribulose and D-Ribose

Tracing Carbon Flux through Central Carbon Metabolism

The ¹³C label from this compound does not remain confined to the PPP. Its integration into central carbon metabolism allows for the detailed analysis of carbon flux through glycolysis, gluconeogenesis, and the tricarboxylic acid (TCA) cycle. d-nb.info

The non-oxidative PPP is directly linked to glycolysis through the intermediates fructose-6-phosphate (F6P) and glyceraldehyde-3-phosphate (GAP). nih.gov When this compound is metabolized, the ¹³C label is transferred to F6P and GAP. These labeled molecules can then enter the glycolytic pathway to be converted into pyruvate (B1213749). nih.gov For example, ¹³C-labeled GAP will proceed through the lower part of glycolysis, resulting in pyruvate labeled at the corresponding carbon position. This enables the quantification of carbon flow from ribitol into the glycolytic pathway. embopress.org

Conversely, these same intermediates can be directed towards gluconeogenesis, the pathway for synthesizing glucose from non-carbohydrate precursors. mit.edu If cells are performing gluconeogenesis, the ¹³C label from ribitol-derived F6P and GAP can be incorporated into newly synthesized glucose-6-phosphate. biorxiv.org Analyzing the labeling pattern of glucose allows for the measurement of ribitol's contribution to hepatic glucose production. mit.edu

The pyruvate generated from ribitol metabolism via the PPP and glycolysis can be converted to acetyl-CoA, which then enters the TCA cycle by condensing with oxaloacetate to form citrate. embopress.orguu.nl By tracing the ¹³C label from this compound into acetyl-CoA, researchers can follow its incorporation into TCA cycle intermediates. nih.gov

The analysis of ¹³C isotopomer distribution in metabolites like glutamate (B1630785), which is in rapid equilibrium with the TCA cycle intermediate α-ketoglutarate, provides detailed information on TCA cycle flux. mdpi.com Furthermore, this technique can elucidate anaplerotic fluxes—reactions that replenish TCA cycle intermediates. For instance, pyruvate can be carboxylated to form oxaloacetate, an anaplerotic reaction that can also be traced using this compound. nih.gov This allows for a comprehensive understanding of how ribitol metabolism supports both energy production and the biosynthetic functions of the TCA cycle. pnas.org

Table 2: Tracing Carbon from this compound into Central Metabolism

Metabolic Junction Key Intermediates Information Gained from this compound
PPP / Glycolysis Fructose-6-phosphate, Glyceraldehyde-3-phosphate Quantifies the flux of ribitol-derived carbon into the glycolytic pathway. nih.gov
Glycolysis / Gluconeogenesis Phosphoenolpyruvate, Glucose-6-phosphate Measures the contribution of ribitol to de novo glucose synthesis. mit.edubiorxiv.org
Glycolysis / TCA Cycle Pyruvate, Acetyl-CoA Determines the rate of entry of ribitol-derived carbon into the TCA cycle for energy production and biosynthesis. mdpi.com

Glycolysis and Gluconeogenesis Interplay with Ribitol Metabolism

Investigation of Biosynthetic Pathways Involving Ribitol

The stable isotope-labeled compound this compound is an invaluable tool for tracing the metabolic fate of ribitol in various biological systems. By introducing a heavy carbon isotope at a specific position, researchers can follow the incorporation of the carbon backbone of ribitol into downstream metabolites, providing definitive evidence for its role in complex biosynthetic pathways. This approach, often coupled with mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, allows for precise elucidation of metabolic networks.

Precursor Role in Riboflavin and Flavin Mononucleotide Biosynthesis

Riboflavin (Vitamin B2) is an essential vitamin that serves as the precursor for the coenzymes Flavin Mononucleotide (FMN) and Flavin Adenine (B156593) Dinucleotide (FAD). researchgate.netresearchgate.net The structure of riboflavin includes a ribityl side chain, a five-carbon chain derived from ribitol. researchgate.netens-lyon.fr Isotopic labeling studies have been fundamental in confirming that ribitol is a direct precursor for this side chain. ens-lyon.frjmb.or.kr

The biosynthesis of riboflavin begins with guanosine (B1672433) triphosphate (GTP) and two molecules of ribulose-5-phosphate. researchgate.netpnas.org Through a series of enzymatic reactions, the ribosyl group of a purine (B94841) intermediate is reduced to form the ribityl side chain. researchgate.netjmb.or.kr The use of this compound allows researchers to trace the carbon atom from the C3 position of ribitol directly into the corresponding position on the ribityl side chain of the newly synthesized riboflavin molecule. This labeled riboflavin is then subsequently phosphorylated by riboflavin kinase to form FMN. pnas.orgresearchgate.net By analyzing the mass isotopomer distribution in riboflavin and FMN, the contribution of exogenous ribitol to the flavin pool can be quantified, confirming its role as a direct precursor. 111.68.96omicronbio.com Early studies using 14C-labeled ribitol demonstrated its preferential incorporation into riboflavin over ribose, highlighting its significance in flavinogenic organisms. ens-lyon.fr

Biosynthesis of CDP-Ribitol and its Incorporation into Glycans (e.g., α-Dystroglycan)

In mammalian cells, ribitol plays a crucial role in the post-translational modification of α-dystroglycan, a protein vital for muscle and brain development. nih.govgoogle.com A key modification involves the addition of a tandem ribitol-phosphate (RboP) structure, which is essential for α-dystroglycan's function in linking the cytoskeleton to the extracellular matrix. researchgate.netplos.org Defects in this glycosylation pathway lead to a group of muscular dystrophies known as dystroglycanopathies. researchgate.netplos.org

The donor substrate for this modification is Cytidine (B196190) Diphosphate-Ribitol (CDP-Ribitol). researchgate.net The biosynthesis of CDP-Ribitol is a critical step that can be investigated using this compound. The pathway involves the following key steps:

Exogenous ribitol is taken up by the cell.

It is presumed to be phosphorylated to Ribitol-5-phosphate (Rbo-5-P), likely through the pentose phosphate pathway. researchgate.net

The enzyme isoprenoid synthase domain-containing protein (ISPD), which functions as a D-ribitol-5-phosphate cytidylyltransferase, synthesizes CDP-Ribitol from Rbo-5-P and Cytidine Triphosphate (CTP). google.comiipseries.org

Glycosyltransferase enzymes, such as fukutin (FKTN) and fukutin-related protein (FKRP), then transfer the ribitol-phosphate moiety from CDP-Ribitol onto the growing glycan chain of α-dystroglycan. researchgate.net

The metabolic incorporation of 13C-labeled D-ribitol into 13C-labeled CDP-ribitol has been demonstrated within cells, providing a powerful tool to study this pathway. nih.gov Using this compound, researchers can trace the carbon from free ribitol to its final destination within the complex α-dystroglycan structure, confirming the activity of the entire biosynthetic cascade. This is particularly important for studying disease models of dystroglycanopathy and for evaluating potential therapies aimed at restoring this glycosylation process. researchgate.net

Probing Metabolic Reprogramming in Specific Biological Models

This compound is a powerful tracer for metabolic flux analysis, a technique used to quantify the in vivo rates of metabolic pathways. By introducing the labeled substrate and measuring the distribution of the 13C isotope in downstream metabolites, researchers can gain a quantitative understanding of how cells adapt their metabolism in response to various stimuli or genetic modifications.

Ribitol Utilization in Diverse Microbial Systems (e.g., Saccharomyces cerevisiae, Lactobacillus casei, Escherichia coli, Sphingomonas sp.)

Microorganisms exhibit diverse strategies for the catabolism of sugar alcohols like ribitol. This compound can be used to elucidate these specific pathways.

Saccharomyces cerevisiae : In this yeast, ribitol metabolism is linked to the pentose phosphate pathway (PPP). Studies have shown that engineered S. cerevisiae strains can produce ribitol from D-glucose. Conversely, when supplied with this compound, the labeled carbon can be traced as it enters the central carbon metabolism, primarily via conversion to pentose phosphates like D-ribulose-5-phosphate, which then feed into glycolysis and other anabolic pathways.

Lactobacillus casei : Certain strains of L. casei can ferment D-ribitol. ens-lyon.fr The pathway involves transport and phosphorylation of D-ribitol by a mannose-type phosphotransferase system (PTS) to yield intracellular D-ribitol-5-phosphate. ens-lyon.frnih.gov This is then oxidized by a dehydrogenase to D-ribulose-5-phosphate, which is subsequently converted to D-xylulose-5-phosphate and enters the phosphoketolase pathway, a hallmark of fermentation in these bacteria. ens-lyon.fr Using this compound allows for the direct tracking of carbon through this specialized fermentative route.

Escherichia coli : While primarily known for its role in riboflavin biosynthesis, ribitol can also be catabolized. The coenzyme Flavin Mononucleotide (FMN), derived from riboflavin, is a key metabolite in E. coli. Tracing with this compound can quantify the flux towards FMN synthesis versus other catabolic fates of ribitol. researchgate.net

Sphingomonas sp. : This bacterium, often found in lichens, utilizes ribitol as a preferred carbon and energy source. It employs a novel medium-chain ribitol dehydrogenase (RDH) to convert D-ribitol into D-ribulose. The D-ribulose is then likely phosphorylated by a ribulokinase to enter the pentose phosphate pathway. This compound tracing can precisely map the flow of carbon from ribitol through this oxidative pathway, distinguishing it from the fermentative routes seen in other microbes.

Table 1: Ribitol Utilization Pathways in Different Microbial Systems
MicroorganismKey Enzyme(s) / SystemInitial Metabolic ProductSubsequent PathwayRole of this compound Tracing
Saccharomyces cerevisiaePentose Phosphate Pathway enzymesD-Ribulose-5-PhosphatePentose Phosphate Pathway, GlycolysisQuantify flux into central carbon metabolism
Lactobacillus caseiPhosphotransferase System (PTS), Ribitol-5-P DehydrogenaseD-Ribitol-5-PhosphatePhosphoketolase PathwayTrace carbon flow through fermentative pathways
Escherichia coliRiboflavin synthesis pathwayRibityl side chain of RiboflavinFMN/FAD BiosynthesisDifferentiate flux between catabolism and vitamin biosynthesis
Sphingomonas sp.Ribitol Dehydrogenase (RDH), RibulokinaseD-RibulosePentose Phosphate PathwayMap carbon flow in an oxidative utilization pathway

Metabolic Responses in Eukaryotic Cell Models (e.g., Cancer Cell Lines, Skeletal Muscle Cells)

The metabolism of eukaryotic cells is highly plastic, and this compound is a key tool for studying this metabolic reprogramming in disease models.

Cancer Cell Lines : Cancer cells are known for their altered metabolism, often characterized by high rates of glycolysis (the Warburg effect). Recent studies have shown that ribitol can significantly reprogram the metabolism of breast cancer cells (e.g., MCF-7). Treatment with ribitol leads to an enhancement of glycolysis, dysregulation of the TCA cycle, and an increase in nucleotide biosynthesis. Using this compound in combination with metabolomics allows researchers to trace how ribitol-derived carbons are shunted into these various pathways, providing a detailed picture of the metabolic rewiring. For instance, the labeled carbon can be tracked into lactate (B86563) (from enhanced glycolysis) or into succinate (B1194679) and fumarate (B1241708) (in the TCA cycle), revealing specific nodes of metabolic alteration.

Table 2: Metabolic Reprogramming by Ribitol in Eukaryotic Cell Models
Cell ModelMetabolic PathwayObserved Effect of Ribitol TreatmentInsight from this compound Tracing
Breast Cancer Cells (MCF-7)GlycolysisEnhanced; increased pyruvate and lactate production.Traces carbon flow to lactate, quantifying glycolytic flux.
TCA CycleDysregulated; decreased citrate, increased succinate and fumarate.Reveals specific alterations and entry points of ribitol-derived carbon.
Nucleotide BiosynthesisEnhanced.Follows carbon into ribose-5-phosphate for nucleotide synthesis.
Skeletal Muscle Cells (Dystroglycanopathy Models)Glycan BiosynthesisIncreased CDP-Ribitol levels.Confirms and quantifies the flux from exogenous ribitol to CDP-Ribitol.
Central Carbon MetabolismDifferential impact on lysophospholipid and other pathways compared to ribose.Elucidates the broader metabolic consequences beyond glycan synthesis.

Enzymatic Mechanisms and D Ribitol 3 13c

Investigation of Ribulokinases and Other Kinases Involved in Ribitol (B610474) Phosphate (B84403) Metabolism

Following the oxidation of D-ribitol to D-ribulose by RDH, the next step in the metabolic pathway is typically phosphorylation, a reaction catalyzed by a kinase. wikipedia.org D-ribulokinase (EC 2.7.1.47) catalyzes the ATP-dependent phosphorylation of D-ribulose to produce D-ribulose 5-phosphate. wikipedia.orgnih.gov This product is a key intermediate in the pentose (B10789219) phosphate pathway. ebi.ac.uk

The function of D-ribulokinase has been identified in organisms like Saccharomyces cerevisiae (gene Ydr109c) and humans (protein FGGY) through metabolomics analyses of deletion mutants, which showed an accumulation of ribulose. nih.gov In human cells, ribulose was only detected when the cells were supplied with extracellular ribitol, directly linking ribitol metabolism to the substrate of this kinase. nih.gov

Using D-Ribitol-3-13C as a metabolic precursor, researchers can trace the flow of the labeled carbon from ribitol to ribulose and subsequently to ribulose-5-phosphate. This allows for the in-vivo measurement of D-ribulokinase activity and its contribution to the pentose phosphate pathway. Such tracer experiments are powerful tools for confirming the physiological substrate of a kinase and for studying the regulation of the metabolic pathway under various conditions. nih.gov

Molecular Mechanisms of D-Ribitol Transport Systems

The entry of D-ribitol into the cell is the first committed step of its metabolism and is mediated by specific transport systems. In bacteria like Lactobacillus casei and Klebsiella pneumoniae, D-ribitol is transported across the cell membrane by systems that can include a mannose-type phosphotransferase system (PTS) or pentitol-specific H+-symporters. ebi.ac.ukresearchgate.netpsu.edu The PTS transports and phosphorylates D-ribitol simultaneously, yielding intracellular D-ribitol-5-phosphate. researchgate.net In contrast, symporters transport D-ribitol into the cell, where it is then acted upon by cytoplasmic enzymes like RDH. psu.edu

Studying the kinetics and specificity of these transporters relies on the ability to measure the rate of uptake of the substrate. This compound is an ideal tool for such transport assays. Cells can be incubated with the labeled substrate, and the rate of its accumulation inside the cell can be precisely measured over time using mass spectrometry. This approach allows for the determination of key transport parameters, such as Vmax and Km, and can be used to study competitive inhibition by other sugar alcohols, thus defining the transporter's substrate specificity.

Enzymes of CDP-Ribitol Biosynthesis and Glycosyltransferases (e.g., ISPD, FKRP, FKTN)

In mammals, D-ribitol is a crucial component of a specific glycan structure on the protein α-dystroglycan. glycoforum.gr.jpmdpi.com The improper glycosylation of α-dystroglycan leads to a group of muscular dystrophies known as dystroglycanopathies. nih.govresearchgate.net The synthesis and transfer of ribitol phosphate are mediated by a series of enzymes, including isoprenoid synthase domain-containing protein (ISPD), fukutin (FKTN), and fukutin-related protein (FKRP). glycoforum.gr.jpelifesciences.orgnih.gov

The pathway involves the synthesis of cytidine (B196190) diphosphate-ribitol (CDP-ribitol), which serves as the activated donor of ribitol phosphate. ISPD is a CDP-ribitol pyrophosphorylase that synthesizes CDP-ribitol from CTP and D-ribitol-5-phosphate. nih.govresearchgate.netnih.gov Subsequently, the glycosyltransferases FKTN and FKRP sequentially transfer a ribitol phosphate group from CDP-ribitol onto the growing glycan chain of α-dystroglycan. nih.govelifesciences.org

Mutations in ISPD, FKTN, or FKRP can impair this process. glycoforum.gr.jp In cases of ISPD deficiency, the synthesis of CDP-ribitol is defective. nih.gov Studies have shown that supplementation with ribitol can, in some instances, increase the intracellular levels of CDP-ribitol and partially restore the functional glycosylation of α-dystroglycan. nih.govelifesciences.org

This compound is an invaluable tracer for dissecting this pathway. By supplying labeled ribitol to cells, researchers can use LC/MS-MS to trace its conversion into D-ribitol-5-phosphate and subsequently into CDP-ribitol, allowing for a quantitative analysis of the flux through the ISPD-catalyzed reaction. elifesciences.org This helps to determine the efficacy of ribitol supplementation strategies and to understand how mutations in enzymes like FKRP affect the utilization of the CDP-ribitol substrate. elifesciences.org

EnzymeGeneFunctionRole in α-dystroglycan GlycosylationReference
Isoprenoid synthase domain-containing proteinISPDSynthesizes CDP-ribitol from CTP and D-ribitol-5-phosphate.Produces the donor substrate for ribitol phosphate transfer. nih.govresearchgate.netnih.gov
FukutinFKTNRibitol-5-phosphate transferase.Transfers ribitol phosphate from CDP-ribitol to the glycan. nih.govresearchgate.netelifesciences.org
Fukutin-related proteinFKRPRibitol-5-phosphate transferase.Transfers ribitol phosphate from CDP-ribitol to the glycan. nih.govresearchgate.netelifesciences.org

Compound Names Mentioned in this Article

13C

α-dystroglycan

Adenosine triphosphate (ATP)

CDP-ribitol (Cytidine diphosphate-ribitol)

CTP (Cytidine triphosphate)

D-arabitol

D-galactitol

D-mannitol

D-ribitol

this compound

D-ribitol-5-phosphate

D-ribulose

D-ribulose-5-phosphate

D-sorbitol

D-xylitol

D-xylulose-5-P

Glycerol

Meso-erythritol

Myo-inositol

NAD+ (Nicotinamide adenine (B156593) dinucleotide, oxidized)

NADH (Nicotinamide adenine dinucleotide, reduced)

NADP+ (Nicotinamide adenine dinucleotide phosphate, oxidized)

NADPH (Nicotinamide adenine dinucleotide phosphate, reduced)

Ribulose

Quantitative Metabolic Flux Analysis 13c Mfa with D Ribitol 3 13c

Experimental Design for Optimal 13C-MFA with D-Ribitol Tracers

The design of a 13C-MFA experiment is critical for obtaining accurate and precise flux estimations. sci-hub.se Careful consideration of the labeling strategy and experimental conditions is necessary to maximize the information content of the labeling data.

Selection of Labeling Strategy (e.g., position-specific labeling, uniformly labeled)

The choice of isotopic tracer is a crucial step in designing a 13C-MFA study. researchgate.net Different labeling strategies, such as position-specific labeling or using uniformly labeled substrates, offer distinct advantages depending on the metabolic pathways of interest.

Position-specific labeling , like that in D-Ribitol-3-13C, introduces the 13C isotope at a single, known carbon position. This approach is particularly useful for elucidating specific reaction steps and resolving fluxes through pathways where carbon atom rearrangements are well-defined. For instance, tracing the fate of the 13C label from the third carbon of ribitol (B610474) can provide specific insights into the pentose (B10789219) phosphate (B84403) pathway (PPP) and related metabolic routes. nih.gov Singly labeled substrates are often preferred for discovering novel pathways due to the ease of tracing the labeled carbon. mdpi.com

Parallel labeling experiments , which involve conducting multiple experiments with different tracers under identical conditions, can significantly enhance the accuracy and precision of flux determination. sci-hub.sebiorxiv.orgmdpi.com For example, a study might use this compound in one experiment and a uniformly labeled glucose tracer in a parallel experiment to gain a more comprehensive view of the metabolic network. sci-hub.sephysiology.org This approach allows for a more robust validation of the metabolic model. mdpi.comsci-hub.se

The optimal labeling strategy is best determined through in silico simulations before conducting the actual experiment. sci-hub.seresearchgate.net These simulations can predict the expected labeling patterns for different tracer choices and help identify the strategy that will provide the best resolution for the fluxes of interest.

Achieving Isotopic and Metabolic Steady-State Conditions

A fundamental assumption in many 13C-MFA studies is that the system is at both a metabolic and an isotopic steady state. sci-hub.seoup.com

Metabolic steady state implies that the concentrations of intracellular metabolites and the metabolic fluxes are constant over time. sci-hub.se This condition is typically achieved in continuous culture systems (chemostats) or during the exponential growth phase in batch cultures. nih.gov

Isotopic steady state is reached when the isotopic enrichment of each carbon atom in the metabolites becomes constant. oup.com It is crucial to ensure that sufficient time has passed for the 13C label to be fully distributed throughout the metabolic network. sci-hub.se To verify that isotopic steady state has been achieved, it is common practice to collect samples at multiple time points and confirm that the labeling patterns are no longer changing. nih.gov

For systems where achieving a steady state is not feasible, isotopically non-stationary 13C-MFA (INST-MFA) can be employed. frontiersin.orgvanderbilt.edu INST-MFA analyzes the transient labeling dynamics, which can provide additional information about intracellular metabolite concentrations. vanderbilt.edu

Computational Frameworks and Software for Flux Estimation

Once the experimental data, including labeling patterns and extracellular rates, have been collected, computational tools are used to estimate the intracellular fluxes. nih.gov

Metabolic Model Generation and Simplification for 13C-MFA

The foundation of any 13C-MFA study is a well-defined metabolic model. nih.gov This model consists of a set of biochemical reactions that represent the metabolic network of the organism under investigation. sci-hub.se

Model Scope: The scope of the model is a critical decision and should include all major pathways relevant to the metabolism of the 13C-labeled substrate, such as glycolysis, the pentose phosphate pathway, and the TCA cycle. nih.gov The complexity of the model will depend on the research question, the chosen tracer, and the available measurement data. nih.gov

Stoichiometry and Atom Transitions: The model must accurately represent the stoichiometry of each reaction and the corresponding carbon atom transitions. physiology.org This information is essential for simulating the flow of the 13C label through the network. Databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) can be used to construct the metabolic network. researchgate.net

Model Simplification: In some cases, simplification of the metabolic model may be necessary. sci-hub.se This can involve lumping sequential reactions or removing futile cycles to reduce the number of free parameters and improve the identifiability of the fluxes. However, this must be done cautiously to avoid introducing significant errors.

Several software platforms provide templates for metabolic networks of various organisms, which can be modified by the user to fit their specific experimental conditions. github.io

Algorithms for Isotopic Distribution Analysis and Flux Calculation

The core of 13C-MFA is the use of algorithms to calculate the metabolic fluxes that best explain the experimentally measured isotopic labeling data. sci-hub.se

Isotopomer and Mass Isotopomer Distributions: The analysis relies on tracking isotopomers, which are molecules that differ only in the number and position of isotopic atoms. frontiersin.org The raw data from mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy provides the mass isotopomer distribution (MID), which is the fractional abundance of molecules with a certain number of 13C atoms. nih.gov

Correction for Natural Abundance: The measured MIDs must be corrected for the natural abundance of 13C and other isotopes to obtain the true labeling patterns resulting from the tracer. mdpi.comfrontiersin.org

Flux Estimation Algorithms: The corrected labeling data is then used in a parameter estimation problem where the fluxes are the unknown parameters. nih.gov The goal is to minimize the difference between the measured labeling patterns and those simulated by the metabolic model. nih.govfrontiersin.org This is typically achieved using non-linear least-squares regression. sci-hub.se

Elementary Metabolite Units (EMU) Framework: A significant advancement in 13C-MFA has been the development of the Elementary Metabolite Units (EMU) framework. nih.govfrontiersin.org This framework provides a computationally efficient method for simulating isotopic labeling in complex metabolic networks and is incorporated into many modern 13C-MFA software packages. sci-hub.senih.gov

Table 1: Commonly Used Software for 13C-MFA

Software Key Features Reference
INCA Based on the EMU framework, user-friendly interface for isotopically stationary and non-stationary MFA. nih.govnih.gov
Metran A powerful tool for 13C-MFA that also utilizes the EMU framework. sci-hub.senih.gov
WUFlux Open-source platform with a graphical user interface in MATLAB, provides model templates for various microbes. github.io
OpenFLUX2 Software package designed for the comprehensive analysis of single and parallel labeling experiments. jst.go.jp

| mfapy | A Python-based tool for metabolic flux analysis. | researchgate.net |

Strategies for Data Integration and Interpretation in Complex Metabolic Networks

The complexity of metabolic networks often requires the integration of multiple data types to obtain reliable flux estimates. researchgate.net

Integration of Multiple Data Sets: Combining data from parallel labeling experiments is a powerful strategy to improve the accuracy and precision of flux estimations. physiology.orgjst.go.jp This approach provides a more comprehensive set of constraints on the metabolic model.

Statistical Analysis: A thorough statistical analysis is essential to assess the quality of the flux map. sci-hub.se This includes determining the goodness-of-fit to ensure that the model adequately describes the data and calculating confidence intervals for the estimated fluxes to understand their precision. sci-hub.se

Hypothesis Generation and Model Validation: 13C-MFA can be a valuable tool for hypothesis generation. nih.gov Discrepancies between the model predictions and the experimental data can point to errors in the assumed metabolic network, leading to the discovery of new reactions or pathways. sci-hub.senih.gov

By carefully designing experiments, utilizing robust computational frameworks, and integrating multiple data sources, 13C-MFA with tracers like this compound can provide detailed and quantitative insights into the intricate workings of cellular metabolism.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
13C
Glucose
[1-13C]glucose
[U-13C]glucose
[1,2-13C]glucose
[1,6-13C]glucose
[4,5,6-13C]glucose
[2-13C]glucose
[3-13C]glucose
[U-13C5]glutamine
[1,2-13C2]glucose
[3-14C]glucose
Glutamine
[U-13C]glutamine
Lactate (B86563)
Pyruvate (B1213749)
Acetate
Xylose
Glycerol
Oleate
Acetyl-CoA
α-ketoglutarate
Citrate
Malate
Fumarate (B1241708)
Oxaloacetate
Ribose
Glycogen
Amino acids
Fatty acids
TBDMS
BSTFA
D-alanine
Teichoic acids
Ribitol
Poly-γ-glutamic acid
Propionate
Succinate (B1194679)
L-glutamate
Acetaldehyde
Isopropanol
Vitamin B2
3-phosphoglycerate (3PG)
Dihydroxyacetone phosphate (DHAP)
Ribose-5-phosphate (B1218738) (R5P)
Ribulose-1,5-bisphosphate (RUBP)
Glucose-1-phosphate (G1P)
Fructose-6-phosphate (B1210287) (F6P)
Mannose-6-phosphate (M6P)
Glucose-6-phosphate (G6P)
Phosphoenolpyruvate (B93156) (PEP)
Arginine

Future Directions and Emerging Research Avenues for D Ribitol 3 13c Research

Novel Applications in Systems Biology and Metabolic Engineering

Systems biology and metabolic engineering leverage quantitative data to understand and manipulate complex biological networks. rsc.orgresearchgate.net D-Ribitol-3-13C is poised to become a valuable tool in these fields, primarily through its application in 13C-Metabolic Flux Analysis (13C-MFA). 13C-MFA is a powerful technique used to determine the rates (fluxes) of intracellular metabolic reactions. sci-hub.senih.gov By introducing a 13C-labeled substrate like this compound, researchers can trace the path of the labeled carbon atom as it is incorporated into various downstream metabolites.

In metabolic engineering, the precise quantification of metabolic pathway fluxes is crucial for guiding efforts to optimize the production of desired compounds in microorganisms. rsc.orgsci-hub.secreative-proteomics.com For instance, 13C-MFA has been used to evaluate metabolic flux redistribution in engineered strains of Bacillus licheniformis to enhance the production of poly-γ-glutamic acid. nih.gov Similarly, a systems biology approach incorporating 13C-tracer studies helped identify metabolic bottlenecks and improve limonene (B3431351) production in engineered Escherichia coli. nih.gov The goal is to rationally design microbial cell factories by identifying rate-limiting steps, competing pathways, and optimal precursor supply routes. nih.gov By using this compound, researchers could specifically probe the flux through the pentose (B10789219) phosphate (B84403) pathway (PPP) and its connections to other central metabolic routes, providing critical data for engineering strains that produce ribose- or ribitol-derived products.

The application of 13C-MFA allows for the quantitative mapping of cellular metabolism, assigning specific flux values to reactions within a biochemical network. d-nb.info This approach relies on fewer modeling assumptions than other techniques and provides a wealth of data that can verify metabolic models and even uncover new metabolic pathways. sci-hub.se As metabolic engineering increasingly targets complex secondary metabolites, the use of specifically labeled tracers like this compound will be essential for dissecting and optimizing the intricate metabolic networks involved. rsc.org

Advancements in Isotopic Tracing Technologies and Data Analysis Methodologies

The effectiveness of this compound as a metabolic tracer is greatly enhanced by ongoing advancements in analytical technologies and data interpretation tools. nih.govresearchgate.net Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for detecting the incorporation of stable isotopes into metabolites. creative-proteomics.comnih.gov High-resolution mass spectrometry, in particular, is critical as it can distinguish between metabolites with very small mass differences, such as isotopologues containing different heavy isotopes (e.g., ¹³C vs. ²H). nih.gov

Recent progress in analytical instrumentation allows for more sensitive and rapid measurements of isotopically labeled compounds within complex biological samples. nih.gov This is complemented by the development of sophisticated data analysis software designed for flux analysis. Tools such as INCA and Metran are used to estimate metabolic fluxes from isotopic labeling data and perform statistical analyses to determine the confidence intervals of those fluxes. sci-hub.senih.govnih.gov

Furthermore, specialized software has been developed to handle the vast datasets generated in isotope tracing experiments. For example, X13CMS is an R-based software package that extends the capabilities of the popular XCMS platform to automatically identify and analyze isotopologue groups from untargeted metabolomics data. nih.gov This tool and others like it can track any isotopic label, not just ¹³C, and can detect differential labeling patterns between experimental conditions without prior knowledge of the expected labeled products. nih.govnih.gov These advancements in both hardware and software are making 13C-MFA more accessible and powerful, enabling researchers to extract more detailed and accurate information from experiments using tracers like this compound. nih.gov

Integration of Untargeted and Targeted Metabolomics for Comprehensive Labeled Metabolite Profiling

Metabolomics research is broadly categorized into two main strategies: targeted and untargeted analysis. metabolon.com Targeted metabolomics focuses on the precise quantification of a predefined set of known metabolites, while untargeted metabolomics aims to measure as many metabolites as possible in a sample to discover novel biomarkers or metabolic changes. metabolon.commdpi.com The future of metabolic research using tracers like this compound lies in the integration of these two complementary approaches.

An integrated strategy might use an untargeted approach first to gain a global, unbiased view of how the ¹³C label from this compound is distributed throughout the metabolome. nih.gov This discovery-oriented phase can reveal unexpected metabolic pathways or connections and generate new hypotheses. metabolon.com Following the untargeted analysis, a targeted approach can be employed to accurately quantify the flux of the label through specific, hypothesized pathways and validate the initial findings. metabolon.commdpi.com

This combined workflow leverages the strengths of both methods: the broad discovery potential of untargeted analysis and the quantitative accuracy of targeted analysis. nih.govmetabolon.com For instance, an untargeted experiment using this compound might identify a previously unknown downstream metabolite. A subsequent targeted LC-MS/MS method could then be developed to precisely measure the rate of its production. Recent advancements have led to the development of single-injection methods that combine elements of both workflows, allowing for the quantification of a predefined set of metabolites while also collecting data that can be retrospectively mined for global metabolic changes. mdpi.com This integration provides a more comprehensive profile of labeled metabolites, maximizing the information gained from a single isotope tracing experiment. nih.gov

Exploration of D-Ribitol's Role in Specific Disease Models (non-human, preclinical research)

Preclinical research using non-human disease models is a critical area where D-Ribitol and its labeled counterparts are providing significant insights. A major focus of this research has been on dystroglycanopathies, a group of muscular dystrophies caused by abnormal glycosylation of α-dystroglycan (α-DG). researchgate.netnih.gov Ribitol (B610474) is a key component of the sugar chains that are essential for α-DG's function. researchgate.net

In preclinical mouse models of muscular dystrophy related to mutations in the FKRP (Fukutin-related protein) gene, administration of ribitol has been shown to restore the functional glycosylation of α-DG, leading to improved muscle pathology and function. nih.govnih.gov One study demonstrated that oral ribitol treatment increased the levels of CDP-ribitol, the activated sugar donor for this glycosylation pathway, in the muscles of dystrophic mice. nih.gov To confirm that externally supplied ribitol was indeed being used by the cells for this pathway, an in vitro experiment used ¹³C₅-ribitol to trace its conversion to ¹³C-labeled ribitol-5-phosphate and CDP-ribitol within muscle cells. nih.gov

Further research in a mouse model for ISPD (isoprenoid synthase domain containing)-deficient muscular dystrophy showed that a reduction in CDP-ribitol levels leads to severe muscular dystrophy. researchgate.net This work provided proof-of-concept for a supplementation therapy using a membrane-permeable prodrug of CDP-ribitol, which successfully ameliorated the dystrophic pathology in the mice and restored α-DG glycosylation in patient-derived fibroblasts. researchgate.net These studies highlight how D-Ribitol and labeled versions like this compound are instrumental in understanding disease mechanisms and evaluating novel therapeutic strategies in preclinical settings.

Table 1: Summary of Preclinical Research Findings for D-Ribitol in Non-Human Disease Models

Disease ModelKey FindingsSignificanceReference
FKRP P448L Mutant Mouse (Limb Girdle Muscular Dystrophy 2I)Oral administration of ribitol restored therapeutic levels of matriglycan on α-dystroglycan in skeletal and cardiac muscles.Demonstrated that ribitol supplementation can ameliorate dystroglycanopathy and improve muscle function. nih.gov
FKRP P448L Mutant MouseTreatment with ribitol improved muscle function. In vitro tracing with ¹³C₅-ribitol confirmed its conversion to CDP-ribitol in myotubes.Provided direct evidence of the metabolic fate of exogenous ribitol and supported its therapeutic potential. nih.gov
ISPD-deficient Muscular Dystrophy Mouse ModelA tetraacetylated CDP-ribitol prodrug ameliorated the dystrophic pathology and rescued abnormal α-dystroglycan glycosylation.Provided proof-of-concept for a prodrug strategy to deliver CDP-ribitol and treat related muscular dystrophies. researchgate.net

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